

Technical Guide: 2-Iodo-5-nitroanisole (CAS Number: 5458-84-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-5-nitroanisole**

Cat. No.: **B1296816**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-nitroanisole, with the CAS number 5458-84-4, is a substituted aromatic compound that serves as a crucial building block in organic synthesis.^[1] Its structure, featuring an iodo, a nitro, and a methoxy group on a benzene ring, provides a versatile platform for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on experimental protocols and reaction pathways. This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Iodo-5-nitroanisole** is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	5458-84-4	[1] [2]
Molecular Formula	C ₇ H ₆ INO ₃	[1] [3]
Molecular Weight	279.03 g/mol	[1]
Melting Point	133-135 °C	[3]
Boiling Point	341.2 °C at 760 mmHg	[1]
Density	1.893 g/cm ³	[1]
Appearance	White to light brown solid	
Solubility	Information not available	[1]

Synthesis of 2-Iodo-5-nitroanisole

A common and effective method for the synthesis of **2-Iodo-5-nitroanisole** involves the diazotization of 2-methoxy-4-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol: Synthesis from 2-Methoxy-4-nitroaniline

This protocol outlines a general procedure for the laboratory-scale synthesis of **2-Iodo-5-nitroanisole**.[\[2\]](#)

Materials:

- 2-Methoxy-4-nitroaniline
- Potassium iodide (KI)
- Sodium nitrite (NaNO₂)
- Acetic acid
- Camphorsulfonic acid

- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane
- β -naphthol (for reaction endpoint test)

Procedure:

- In a suitable reaction vessel, dissolve 2-methoxy-4-nitroaniline (2.5 mmol) and camphorsulfonic acid (3.0 mmol) in acetic acid (30 mL) at room temperature.
- To this solution, sequentially add potassium iodide (5.0 mmol) and sodium nitrite (3.0 mmol).
- Stir the reaction mixture continuously at room temperature for 24 hours. During this time, the evolution of nitrogen gas should be observed.
- Monitor the completion of the reaction using a β -naphthol test and thin-layer chromatography (TLC).
- Once the reaction is complete, remove the acetic acid using a rotary evaporator.
- Wash the resulting solid with water and then extract the product into dichloromethane (3 x 50 mL).
- Dry the combined organic extracts over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography using a hexane/dichloromethane eluent system to obtain pure **2-Iodo-5-nitroanisole**.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Iodo-5-nitroanisole**.

Key Reactions and Applications

2-Iodo-5-nitroanisole is a versatile substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

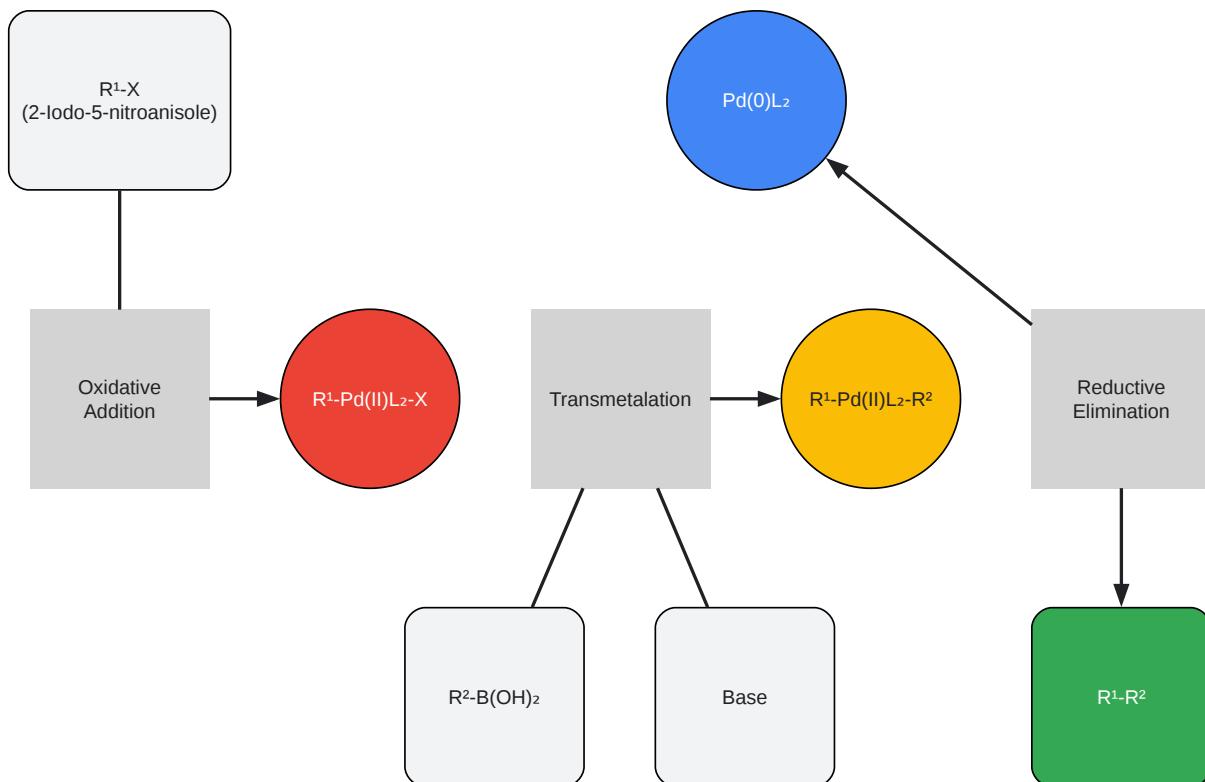
Suzuki-Miyaura Cross-Coupling Reaction

The presence of the iodine atom makes **2-Iodo-5-nitroanisole** an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an iodoaromatic compound like **2-Iodo-5-nitroanisole** with an arylboronic acid. Specific conditions may need to be optimized for different substrates.

Materials:


- **2-Iodo-5-nitroanisole**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$)

- Ligand (if required, e.g., SPhos, XPhos)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane/water, Toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- In a dry reaction vessel, combine **2-Iodo-5-nitroanisole** (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).
- Add the palladium catalyst (typically 2-5 mol%).
- Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or $MgSO_4$), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle Diagram:

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

2-Iodo-5-nitroanisole is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Iodo-5-nitroanisole is a key synthetic intermediate with broad applications in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it a valuable tool for the synthesis of complex organic molecules. The experimental protocols and reaction pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 2-IODO-5-NITROANISOLE CAS#: 5458-84-4 [chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- To cite this document: BenchChem. [Technical Guide: 2-Iodo-5-nitroanisole (CAS Number: 5458-84-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1296816#2-iodo-5-nitroanisole-cas-number\]](https://www.benchchem.com/product/b1296816#2-iodo-5-nitroanisole-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com